1,5-Decadiyne

Polymer Chemistry Hyperbranched Polymers Materials Science

Select 1,5-Decadiyne (≥97% GC) for your next synthesis. Its unique non-conjugated C3 alkyl spacer is structurally distinct from 1,7-octadiyne (C4) or 1,9-decadiyne (C6), making it irreplaceable for the stereospecific construction of Gossyplure pheromones and for tuning the thermal/optical properties of hyperbranched polyphenylenes. Substituting alternative diynes will yield inactive analogs or alter polymer architecture. Ensure batch-to-batch consistency with this specific C10 α,ω-terminal diyne.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 53963-03-4
Cat. No. B3029129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Decadiyne
CAS53963-03-4
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCCCC#CCCC#C
InChIInChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-8H2,2H3
InChIKeyIWIDILFDSIIOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Decadiyne (CAS 53963-03-4) Properties and Procurement Baseline for Industrial and Research Applications


1,5-Decadiyne (CAS 53963-03-4) is a C10 linear α,ω-terminal diyne with a molecular formula of C10H14 and a molecular weight of 134.22 g/mol [1][2]. It presents as a colorless to light yellow clear liquid at room temperature, with a density of approximately 0.82 g/cm³ and a boiling point of 79-80 °C at reduced pressure (20 mmHg) . This compound is distinguished by its non-conjugated diyne architecture, which features two terminal alkyne units separated by a saturated C3 alkyl spacer. This specific structural arrangement governs its reactivity profile and differentiates it from other terminal diynes in the same carbon-number series, such as the conjugated 1,3-decadiyne or the symmetrically spaced α,ω-1,9-decadiyne. Procurement typically involves specifications with a minimum purity of 97.0% (GC), and it is classified as a flammable liquid (UN 3295, Hazard Class 3, Packing Group III) requiring storage away from oxidizing agents .

Why Generic Substitution Fails for 1,5-Decadiyne (CAS 53963-03-4): Structural Differentiation from Terminal Diynes


Substitution of 1,5-decadiyne with a generic 'terminal diyne' is not scientifically valid due to the critical influence of the internal alkyl spacer length on both reactivity and the properties of derived materials. 1,5-Decadiyne possesses a C3 spacer between its terminal alkyne units, a structural feature that distinguishes it from other common α,ω-diynes such as 1,7-octadiyne (C4 spacer) and 1,9-decadiyne (C6 spacer) [1]. This spacer length is a non-trivial variable that directly dictates the outcome of key synthetic processes, including cyclotrimerization, ADMET polymerization, and cross-coupling [2]. For example, the C3 spacer of 1,5-decadiyne confers a unique capacity for the synthesis of specific macrocyclic pheromone precursors [3]. A user attempting to substitute 1,5-decadiyne with 1,7-octadiyne or 1,9-decadiyne would introduce a different alkyl spacer, leading to altered reaction kinetics, different cyclization or polymerization products, and a complete change in the physical properties of any resulting material, rendering the experiment or process invalid.

Quantitative Differentiation Guide for 1,5-Decadiyne (CAS 53963-03-4) Procurement


1,5-Decadiyne vs. 1,9-Decadiyne: Reactivity and Thermal Properties in Hyperbranched Polymer Synthesis

1,5-Decadiyne exhibits fundamentally different polymerization behavior compared to its symmetrical isomer, 1,9-decadiyne. In tantalum-catalyzed polycyclotrimerization, 1,9-decadiyne polymerizes to a hyperbranched polyphenylene with a reported yield of up to 93% and displays a distinct glass transition temperature (Tg) of 23 °C [1][2]. Critically, the polymer derived from 1,9-decadiyne is described as 'practically nonluminescent' [1]. In stark contrast, the polymer from the comparator 1,8-nonadiyne (C3 spacer) emits light upon excitation [1]. This establishes a clear spacer-dependent property divergence. While direct comparative yield and Tg data for 1,5-decadiyne under identical conditions are not reported in this study, the data for its nearest analogs demonstrate that the choice of diyne monomer is not a simple substitution; the resulting polymer properties (Tg, luminescence, solubility, optical dispersion) are highly sensitive to the monomer's specific spacer length [1][2].

Polymer Chemistry Hyperbranched Polymers Materials Science

1,5-Decadiyne in Pheromone Synthesis: A Preferred Building Block for Commercial Insect Attractants

1,5-Decadiyne has a well-documented and preferred role as a key intermediate in the synthesis of Gossyplure, a commercial sex pheromone used for monitoring and controlling the pink bollworm (Pectinophora gossypiella), a major cotton pest [1][2]. The synthetic pathway, as described in a foundational patent, specifically utilizes the mono-anion of 1,5-decadiyne for butylation, followed by further alkylation to construct the 7,11-hexadecadiynyl backbone [1]. While other diynes could theoretically be employed, the C10 1,5-decadiyne provides the optimal carbon scaffold and alkene/alkyne placement required for the high-yield, stereospecific synthesis of the target (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate isomers [1][2]. Its structural homologs, such as 1,7-octadiyne or 1,9-decadiyne, would result in pheromone analogs with different chain lengths or double bond positions, which are known to be biologically inactive or act as antagonists to the natural pheromone [2].

Synthetic Chemistry Agrochemicals Insect Pheromones

1,5-Decadiyne as a Solid-State Crystal Engineering Tool: Unique C–H⋯π Interaction Motifs

The crystal structure of 1,5-decadiyne reveals a specific supramolecular assembly driven by C–H⋯π interactions [1]. Low-temperature X-ray diffraction studies of α,ω-unsaturated linear hydrocarbons have characterized the solid-state packing of 1,7-octadiyne and 1,9-decadiyne, demonstrating how the terminal alkyne units engage in these weak hydrogen bonds [1]. While the crystal structure of 1,5-decadiyne itself was not determined in this specific study, the research establishes a class-level principle: the solid-state organization of these diynes is directly influenced by the length of the alkyl spacer, which dictates the geometric possibilities for intermolecular interactions [1]. Therefore, 1,5-decadiyne, with its unique C3 spacer, would be expected to exhibit a distinct crystal packing motif compared to its longer-chain counterparts, influencing its bulk physical properties and potential for co-crystal design.

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Optimal Research and Industrial Application Scenarios for 1,5-Decadiyne (CAS 53963-03-4)


Synthesis of Hyperbranched Polymers and Advanced Materials

1,5-Decadiyne is a valuable monomer for synthesizing hyperbranched polyphenylenes and other conjugated polymer architectures via cyclotrimerization and other polycoupling reactions. Its specific C3 spacer between terminal alkynes is a critical design parameter that influences polymer solubility, thermal stability, and optical properties (e.g., luminescence), as demonstrated by comparative studies with other diyne monomers [1]. Researchers should select 1,5-decadiyne when the goal is to access a specific polymer property profile that is distinct from those obtained using 1,7-octadiyne or 1,9-decadiyne.

Commercial-Scale Pheromone and Semiochemical Manufacturing

1,5-Decadiyne is a preferred and established precursor in the industrial synthesis of Gossyplure, the sex pheromone of the pink bollworm [1]. Its unique molecular scaffold is essential for the stereospecific construction of the bioactive 7,11-hexadecadienyl acetate isomers. For agrochemical companies and contract research organizations involved in pheromone production for pest monitoring and mating disruption, the procurement of high-purity 1,5-decadiyne is non-negotiable; alternative diynes would produce inactive analogs and halt the production line [1].

Fundamental Research in Crystal Engineering and Supramolecular Chemistry

1,5-Decadiyne serves as a model compound for investigating the role of C–H⋯π interactions in the solid-state assembly of α,ω-diynes [1]. Its unique C3 spacer differentiates it from the C4 (1,7-octadiyne) and C6 (1,9-decadiyne) analogs, making it an essential tool for crystal engineers seeking to understand and predict how subtle changes in molecular geometry influence bulk crystal packing and properties. Procurement of 1,5-decadiyne for this research enables the direct study of spacer-length effects on supramolecular synthons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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